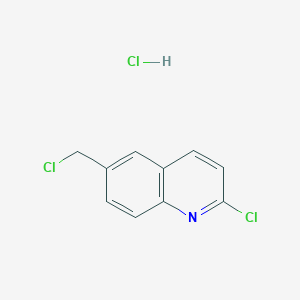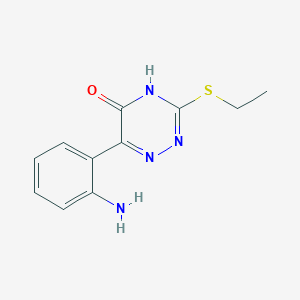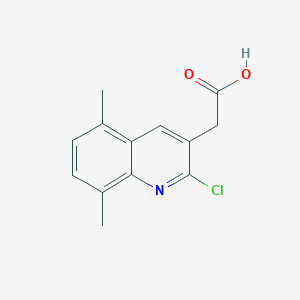![molecular formula C12H8BF3O2 B11866009 (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)
(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid is a boronic acid derivative characterized by the presence of three fluorine atoms on the biphenyl structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of 3,4,5-trifluorophenylboronic acid with various biphenyl derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, 3,4,5-trifluorophenylboronic acid can be coupled with 1-chloro-2-nitrobenzene in the presence of a palladium catalyst, such as Ms-Pd, and a base like potassium carbonate in dimethylformamide (DMF) as the solvent. The reaction is carried out at 40°C for 10 hours, yielding the desired product with high purity and yield .
Industrial Production Methods
Industrial production of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated aromatic compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used solvents.
Major Products
Biphenyl Derivatives: Formed through cross-coupling reactions.
Phenols: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reactant in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with a halogenated aromatic compound. This process results in the formation of a new carbon-carbon bond, with the release of the palladium catalyst for further catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trifluorobenzeneboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its trifluoromethyl-substituted biphenyl structure, which imparts distinct electronic and steric properties. These properties enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C12H8BF3O2 |
|---|---|
Peso molecular |
252.00 g/mol |
Nombre IUPAC |
[4-(3,4,5-trifluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H8BF3O2/c14-10-5-8(6-11(15)12(10)16)7-1-3-9(4-2-7)13(17)18/h1-6,17-18H |
Clave InChI |
QNKWKAIQMGHHKR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)




![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)





